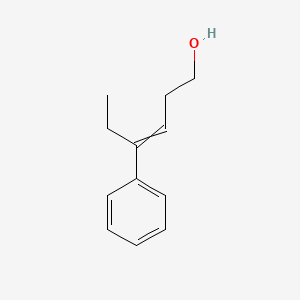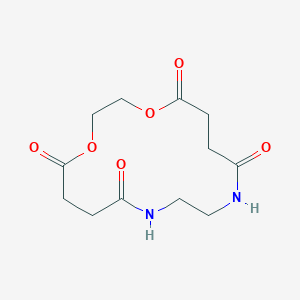
1,4-Dioxa-9,12-diazacyclohexadecane-5,8,13,16-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dioxa-9,12-diazacyclohexadecane-5,8,13,16-tetrone is a complex organic compound with a unique structure that includes both oxygen and nitrogen atoms within a cyclic framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxa-9,12-diazacyclohexadecane-5,8,13,16-tetrone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the compound from by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dioxa-9,12-diazacyclohexadecane-5,8,13,16-tetrone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce simpler amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Dioxa-9,12-diazacyclohexadecane-5,8,13,16-tetrone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of drug design.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 1,4-Dioxa-9,12-diazacyclohexadecane-5,8,13,16-tetrone exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7,14-Dihexyl-1,4-dioxa-7,14-diazacyclohexadecane-6,15-dione: This compound has a similar cyclic structure but with different substituents.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Another related compound with a similar framework but different functional groups.
4,9-Dioxa-1,12-dodecanediamine: A compound with a similar backbone but different functional groups and properties.
Uniqueness
1,4-Dioxa-9,12-diazacyclohexadecane-5,8,13,16-tetrone stands out due to its specific combination of oxygen and nitrogen atoms within the cyclic structure, which imparts unique chemical and physical properties. This uniqueness makes it valuable for various specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
62538-54-9 |
|---|---|
Molekularformel |
C12H18N2O6 |
Molekulargewicht |
286.28 g/mol |
IUPAC-Name |
1,4-dioxa-9,12-diazacyclohexadecane-5,8,13,16-tetrone |
InChI |
InChI=1S/C12H18N2O6/c15-9-1-3-11(17)19-7-8-20-12(18)4-2-10(16)14-6-5-13-9/h1-8H2,(H,13,15)(H,14,16) |
InChI-Schlüssel |
KQSVRZNQNRWPEP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)OCCOC(=O)CCC(=O)NCCNC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


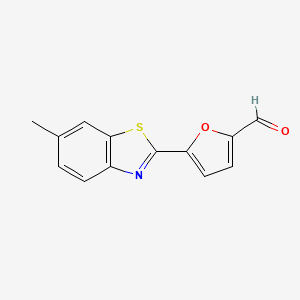
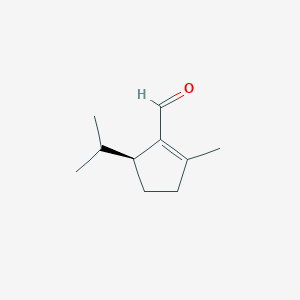
![Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14513018.png)
![4-Bromo-4'-[(4-octylphenyl)ethynyl]-1,1'-biphenyl](/img/structure/B14513020.png)

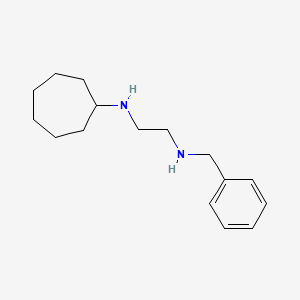
![N,N-Dimethyl-1-[(2-methylidenebutyl)sulfanyl]ethan-1-iminium bromide](/img/structure/B14513034.png)
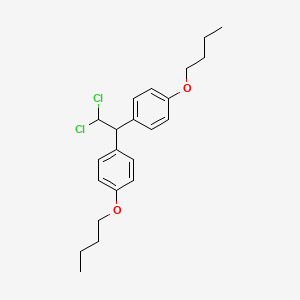
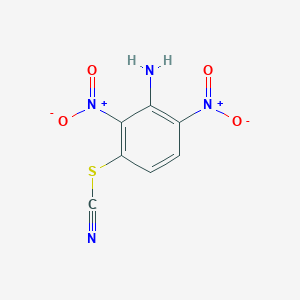
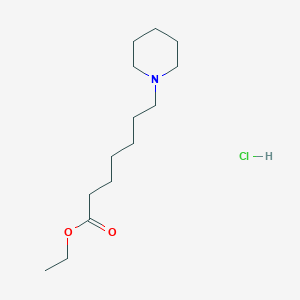
![Bicyclo[2.2.1]heptane-7,7-dicarboxylic acid](/img/structure/B14513057.png)
![Ethyl {[bis(diethylamino)phosphoryl]methyl}carbamate](/img/structure/B14513064.png)

